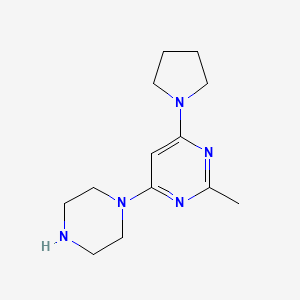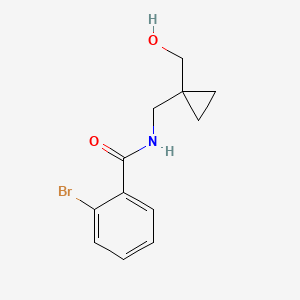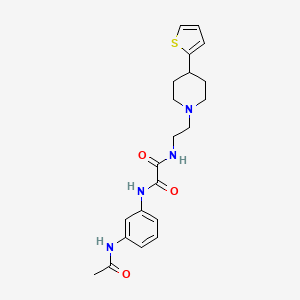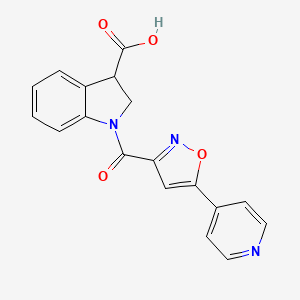
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. It belongs to the class of pyrimidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is involved in complex metabolic pathways and pharmacokinetics. A study on a structurally related compound, PF-00734200, reveals its metabolism involves hydroxylation, amide hydrolysis, N-dealkylation, and unique metabolic transformations, including ring scission and phase II pathways such as glucuronidation. These findings suggest that similar compounds, including this compound, may undergo extensive metabolic processing in biological systems, with significant implications for drug development and therapeutic applications (Sharma et al., 2012).
Antiproliferative Activity
The antiproliferative activity of compounds structurally related to this compound against human cancer cell lines indicates potential therapeutic applications in oncology. Synthesis and in vitro studies of derivatives have demonstrated significant activity against various cancer cell lines, suggesting the compound's framework could be exploited for designing new anticancer agents (Mallesha et al., 2012).
Adenosine A2a Receptor Antagonism
Research on compounds with a similar core structure has highlighted their potential as adenosine A2a receptor antagonists. This activity is relevant for treating Parkinson's disease, as such antagonists can modulate dopaminergic signaling. The studies underscore the significance of the core heterocyclic structure in engaging with biological targets, providing a foundation for developing new therapeutic agents (Vu et al., 2004).
Molecular Synthesis and Heterocyclic Chemistry
The compound's framework is central to synthesizing novel heterocyclic compounds with potential biological activities. Studies have demonstrated methodologies for constructing diverse derivatives, highlighting the compound's role in advancing synthetic organic chemistry and drug discovery processes. These synthetic strategies enable the exploration of new pharmacological activities and the development of compounds with improved therapeutic profiles (Ho & Suen, 2013).
properties
IUPAC Name |
2-methyl-4-piperazin-1-yl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-11-15-12(17-6-2-3-7-17)10-13(16-11)18-8-4-14-5-9-18/h10,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODFYXCRTASRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2702513.png)


![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2702519.png)


![2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2702524.png)
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)

![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)